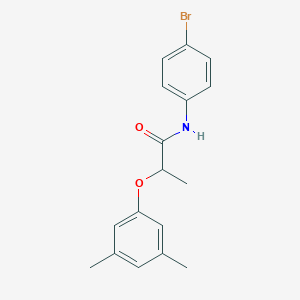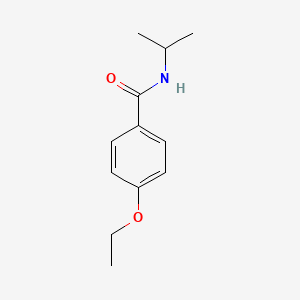
3-methyl-N-(1,2-oxazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Isoxazol-3-yl)-3-methylbutanamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives, including N-(Isoxazol-3-yl)-3-methylbutanamide, often involves scalable and eco-friendly synthetic strategies. Microwave-assisted synthesis and catalyst-free methods are gaining popularity due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(Isoxazol-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or the amide group.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the amide moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(Isoxazol-3-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(Isoxazol-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Isoxazol-3-yl)-3-methylbutanamide include other isoxazole derivatives such as:
- 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
- 5-Substituted isoxazoles
- Nitroisoxazoles
Uniqueness
N-(Isoxazol-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of the 3-methylbutanamide moiety. This structural uniqueness can lead to distinct biological activities and applications compared to other isoxazole derivatives .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methyl-N-(1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-8(11)9-7-3-4-12-10-7/h3-4,6H,5H2,1-2H3,(H,9,10,11) |
InChI Key |
RFLQJQYZRDBJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NOC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-ethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10973873.png)
![4-Cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxamide](/img/structure/B10973874.png)
![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10973876.png)
![4-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10973890.png)
![N-{3-Cyano-4H5H6H7H8H-cyclohepta[B]thiophen-2-YL}-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide](/img/structure/B10973898.png)

![Ethyl 2-{[(1-adamantylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B10973904.png)



methanone](/img/structure/B10973937.png)
![N-(2,4-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10973941.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]pentan-1-one](/img/structure/B10973948.png)
